モテサニブ二リン酸塩

説明

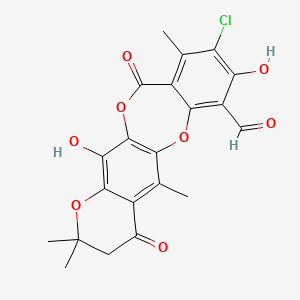

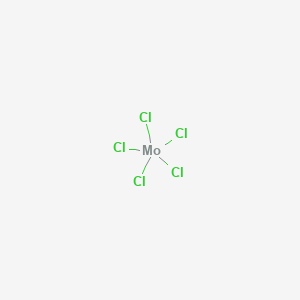

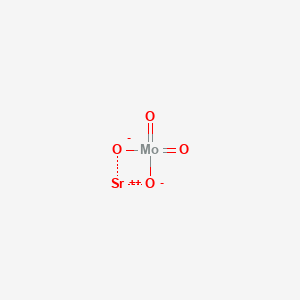

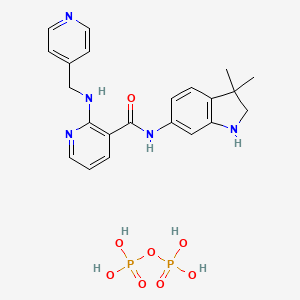

Motesanib diphosphate is a novel, investigational, highly selective oral inhibitor of the receptor tyrosine kinases vascular endothelial growth factor receptors 1, 2, and 3, the platelet-derived growth factor receptor, and the stem cell factor receptor (Kit) . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 with IC50 of 2 nM/3 nM/6 nM, respectively .

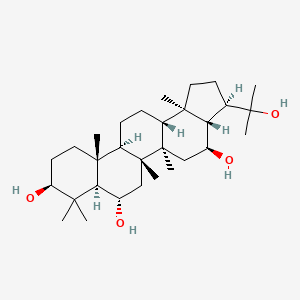

Molecular Structure Analysis

The molecular structure of Motesanib diphosphate is complex, with the InChI key being ONDPWWDPQDCQNJ-UHFFFAOYSA-N . It is a nicotinamide derivative .Physical And Chemical Properties Analysis

Motesanib diphosphate is a solid substance that is off-white in color. It is soluble in DMSO up to 50 mg/mL. It is recommended to be stored at -20°C and protected from light .科学的研究の応用

血管新生阻害

モテサニブ二リン酸塩は、新規経口血管新生阻害剤です . これは、血管内皮増殖因子(VEGF)受容体1、2、および3、血小板由来増殖因子(PDGF)、およびKit受容体のチロシンキナーゼ活性を選択的に標的にするように設計されています .

乳がん治療

モテサニブ二リン酸塩は、局所再発、切除不能、または転移性乳がんの治療に、パクリタキセルまたはドセタキセルとの併用で用いられてきました . 第1b相用量探索試験では、予備的な有効性と安全性が示されました .

甲状腺がん治療

VEGFの発現は、分化型甲状腺がんの特徴であり、侵襲的な腫瘍行動と予後の不良と関連しています . モテサニブ二リン酸塩は、進行性の進行または転移性分化型甲状腺がんの患者に、部分的な奏効を誘導することができます .

薬物動態研究

モテサニブ二リン酸塩の薬物動態(PK)は、進行性乳がんの患者で研究されています . パクリタキセルとドセタキセルのPKプロファイルは、患者間でばらつきが大きく、モテサニブとの併用投与後、一部の患者ではAUCが高くなりました .

副作用のモニタリング

モテサニブ二リン酸塩で治療された患者で観察された、治療関連の最も一般的な副作用は、下痢、高血圧、疲労、体重減少でした . これらの副作用のモニタリングは、患者の安全と治療効果に不可欠です .

血清チroglobulin濃度変化

チログロブリン分析が行われた患者の中で、81%がモテサニブ二リン酸塩での治療中に血清チログロブリン濃度がベースラインレベルと比較して減少しました . これは、モテサニブ二リン酸塩がチログロブリン濃度に影響を与える可能性があり、治療反応の可能性のあるマーカーとなる可能性を示しています .

作用機序

Target of Action

Motesanib diphosphate is a highly selective oral inhibitor of the receptor tyrosine kinases . It primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 , the platelet-derived growth factor receptor (PDGFR) , and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process vital for tumor growth and metastasis .

Mode of Action

Motesanib diphosphate acts as an antagonist of its target receptors . It is an ATP-competitive inhibitor of VEGFR1/2/3, with IC50 values of 2 nM, 3 nM, and 6 nM respectively . It also has similar activity against Kit, and is approximately 10-fold more selective for VEGFR than PDGFR and Ret .

Biochemical Pathways

Motesanib diphosphate affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting VEGFR, PDGFR, and Kit, it disrupts the signaling pathways these receptors are involved in, thereby inhibiting angiogenesis . This results in the suppression of tumor growth and metastasis.

Pharmacokinetics

The pharmacokinetics of Motesanib diphosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .

Result of Action

The inhibition of angiogenesis by Motesanib diphosphate leads to a reduction in tumor growth and metastasis .

Safety and Hazards

特性

IUPAC Name |

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O.2H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;2*1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPWWDPQDCQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235080 | |

| Record name | Motesanib diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857876-30-3 | |

| Record name | Motesanib diphosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857876303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Motesanib diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTESANIB DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Q3060U91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。